An In-depth Technical Guide to 4-Ethylphenyl Isocyanate
An In-depth Technical Guide to 4-Ethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylphenyl isocyanate, a versatile reagent in organic synthesis, with a particular focus on its properties, synthesis, and potential applications in the field of drug discovery and development.
Core Properties of 4-Ethylphenyl Isocyanate
4-Ethylphenyl isocyanate, identified by the CAS number 23138-50-3 , is an aromatic isocyanate characterized by the presence of an ethyl group on the phenyl ring.[1] This substitution influences its reactivity and physical properties, making it a valuable building block in the synthesis of a variety of organic compounds.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4-Ethylphenyl isocyanate is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 23138-50-3 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.024 g/mL at 25 °C | |
| Boiling Point | 68 °C at 1 mmHg | |
| Flash Point | 190 °F (87.8 °C) | |
| Solubility | Soluble in many organic solvents. Reacts with water. |
Table 2: Spectroscopic Data
| Technique | Key Features | Source |
| FT-IR (Neat) | Strong, characteristic N=C=O stretch around 2250-2275 cm⁻¹ | [1] |
| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl protons (triplet and quartet) and aromatic protons. | [1] |
| ¹³C NMR (CDCl₃) | Resonances for the isocyanate carbon, aromatic carbons, and ethyl group carbons. | |
| Mass Spec (GC-MS) | Molecular ion peak corresponding to the molecular weight. | [1] |
Safety and Handling
Isocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are known respiratory and skin sensitizers.[1] Always consult the Safety Data Sheet (SDS) before use.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed, in contact with skin or if inhaled. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes skin and eye irritation. | Use only outdoors or in a well-ventilated area. |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | In case of inadequate ventilation wear respiratory protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Synthesis of 4-Ethylphenyl Isocyanate: Experimental Protocol
The synthesis of 4-Ethylphenyl isocyanate is most commonly achieved from its corresponding amine, 4-ethylaniline, through phosgenation or by using a phosgene equivalent. The use of triphosgene is a common and safer laboratory-scale alternative to gaseous phosgene.
Reaction Principle
The reaction involves the conversion of the primary amine group of 4-ethylaniline into an isocyanate group using a phosgene equivalent in the presence of a non-nucleophilic base.
Materials and Methods
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Reactants: 4-Ethylaniline, Triphosgene (bis(trichloromethyl) carbonate), Triethylamine (or another non-nucleophilic base like diisopropylethylamine).
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Solvent: Anhydrous dichloromethane (DCM) or toluene.
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Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as triphosgene is toxic and releases phosgene upon decomposition.
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Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
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Addition of Base: Add triethylamine (2.2 equivalents) to the solution dropwise, maintaining the temperature at 0 °C.
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Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.
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Addition of Triphosgene: Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 1 hour. A white precipitate of triethylammonium chloride will form.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).
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Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-Ethylphenyl isocyanate. The product can be further purified by vacuum distillation.
Characterization
The identity and purity of the synthesized 4-Ethylphenyl isocyanate should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and compared with the data presented in Table 2.
Applications in Drug Development
The high reactivity of the isocyanate group makes 4-Ethylphenyl isocyanate a valuable synthon for the introduction of a 4-ethylphenylurea or carbamate moiety into a molecule. These functional groups are prevalent in a wide range of biologically active compounds and approved drugs.
Synthesis of Substituted Ureas
Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is a cornerstone in the synthesis of many kinase inhibitors and other therapeutic agents. The 4-ethylphenyl group can provide favorable hydrophobic interactions within the binding pocket of a target protein.
